molecular formula C22H21BrN2O5S B298587 (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

カタログ番号 B298587
分子量: 505.4 g/mol
InChIキー: YZCZBHSNCHWDAB-RFWMEDTCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid, also known as BPTM, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. BPTM is a thiazolidinone derivative that has been synthesized through a multi-step process involving several chemical reactions.

科学的研究の応用

(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has shown potential applications in various fields of research, including cancer research, neurodegenerative disease research, and antimicrobial research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, this compound has been shown to protect neurons against oxidative stress and prevent neuroinflammation. In antimicrobial research, this compound has been shown to have antibacterial and antifungal activity against various pathogens.

作用機序

The mechanism of action of (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, apoptosis, oxidative stress, and inflammation. This compound has been shown to inhibit the activity of various kinases, including Akt, ERK, and JNK, which are involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, protection against oxidative stress, and inhibition of inflammation. This compound has also been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer’s disease and Parkinson’s disease.

実験室実験の利点と制限

One of the advantages of (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative diseases. This compound has also been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.

将来の方向性

Future research on (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid should focus on its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. In addition, future research should focus on improving the solubility of this compound to increase its potential for use in various applications.

合成法

The synthesis of (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves a multi-step process that includes the reaction of 2-bromo-6-methoxy-4-nitrophenol with propylamine, followed by the reduction of the nitro group to an amino group using sodium dithionite. The resulting compound is then reacted with thiosemicarbazide to form the thiazolidinone ring, which is then further reacted with 4-oxo-2-phenylimino-3-propyl-5-thiazolidinone to form the final product, this compound.

特性

分子式

C22H21BrN2O5S

分子量

505.4 g/mol

IUPAC名

2-[2-bromo-6-methoxy-4-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C22H21BrN2O5S/c1-3-9-25-21(28)18(31-22(25)24-15-7-5-4-6-8-15)12-14-10-16(23)20(17(11-14)29-2)30-13-19(26)27/h4-8,10-12H,3,9,13H2,1-2H3,(H,26,27)/b18-12+,24-22?

InChIキー

YZCZBHSNCHWDAB-RFWMEDTCSA-N

異性体SMILES

CCCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OCC(=O)O)OC)/SC1=NC3=CC=CC=C3

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)OC)SC1=NC3=CC=CC=C3

正規SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)OC)SC1=NC3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。